molecular formula C20H18ClNO2 B1393878 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-93-9

2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1393878
M. Wt: 339.8 g/mol
InChI Key: MLWHKJPGPBIIOL-UHFFFAOYSA-N
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Description

The compound “2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride” is a chemical compound used in scientific research . It is a versatile material with unique properties that make it ideal for various applications, including drug discovery and synthesis.


Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Scientific Research Applications

Fluorescence Derivatization in High-Performance Liquid Chromatography

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound related to 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This reagent's ability to react with various alcohols, like 1-propanol and benzyl alcohol, to produce fluorescent esters is particularly notable. This reaction facilitates their separation on a reversed-phase column, demonstrating its utility in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis of Pyridine and Fused Pyridine Derivatives

In another study, the synthesis of a new series of pyridine and fused pyridine derivatives, including isoquinoline derivatives, was explored. This research demonstrates the versatility of compounds like 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride in synthesizing various chemically significant structures, which can be used in further chemical research and applications (Al-Issa, 2012).

As a Fluorescence Derivatization Reagent for Amines

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a structurally related compound, has also been identified as a sensitive fluorescence derivatization reagent for primary amines in liquid chromatography. This compound's ability to react with amines to form fluorescent amides under specific conditions underscores the potential of 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride in similar applications (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).

Synthesis of Quinoline Derivatives

A study on the facile synthesis of tetrahydropyrimido quinoline derivatives demonstrates another area where compounds like 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride could be utilized. This synthesis involved the reaction of various chemicals, indicating the reactivity and potential applications of quinoline derivatives in chemical syntheses and possibly in pharmaceutical research (Elkholy & Morsy, 2006).

Reactivity with Other Chemical Compounds

Further research shows the reactivity of related quinoline derivatives with other chemical compounds, leading to the formation of new structures. For instance, the reaction of certain arylazides with triphenylphosphine and the formation of quinoline derivatives through different chemical processes exemplify the diverse reactivity and potential applications of these compounds in synthetic chemistry (Molina et al., 1993).

properties

IUPAC Name

6-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-12(2)24-15-6-4-5-14(10-15)19-11-17(20(21)23)16-9-13(3)7-8-18(16)22-19/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHKJPGPBIIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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